n-Methyl-n-nitrosodecanamide
Description
Properties
CAS No. |
16395-84-9 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
N-methyl-N-nitrosodecanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-4-5-6-7-8-9-10-11(14)13(2)12-15/h3-10H2,1-2H3 |
InChI Key |
PSMZUKBBNLZCFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)N(C)N=O |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanamide, N-methyl-N-nitroso- |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-N-nitroso-1-decanamine
- Synonyms: N-Nitroso-N-methyldecylamine
- CAS Registry Number : 75881-22-0
- Molecular Formula : C₁₁H₂₄N₂O
- Molecular Weight : 200.32 g/mol
- Structure : A nitrosamine featuring a 10-carbon alkyl chain (decanamine) with methyl and nitroso groups attached to the nitrogen atom .
Key Characteristics :
This compound belongs to the N-nitrosamine family, characterized by the presence of a nitroso (–N=O) group bonded to a secondary amine. Its long alkyl chain distinguishes it from smaller, more widely studied nitrosamines like N-Nitrosodimethylamine (NDMA). The extended hydrocarbon chain likely influences its solubility (lower water solubility compared to shorter-chain analogs) and metabolic pathways .
Comparison with Structurally Similar Nitrosamines
Structural and Chemical Properties
The table below compares n-Methyl-n-nitrosodecanamide with other N-nitrosamines, highlighting differences in alkyl chain length, molecular weight, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 75881-22-0 | C₁₁H₂₄N₂O | 200.32 | C10 | Long-chain alkyl group (C10) |
| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | 74.08 | C1 (methyl) | Two methyl groups attached to nitrogen |
| N-Nitrosodiethylamine (NDEA) | 55-18-5 | C₄H₁₀N₂O | 102.14 | C2 (ethyl) | Two ethyl groups |
| N-Nitroso-N-methyloctadecylamine | 69112-94-3 | C₁₉H₄₀N₂O | 312.54 | C18 | Extremely long alkyl chain (C18) |
| N-Methyl-N-nitrosobenzamide | 63412-06-6 | C₈H₈N₂O₂ | 164.16 | N/A | Aromatic benzamide group instead of alkyl |
Key Observations :
Toxicological and Regulatory Considerations
- NDMA: A well-documented potent carcinogen (IARC Group 2A), with a toxicological threshold of 96 ng/day in pharmaceuticals. Its small size facilitates rapid absorption and metabolic activation to DNA-alkylating agents .
- NDEA: Similar carcinogenicity to NDMA but with higher molecular weight and slightly different metabolic intermediates due to ethyl groups .
- Regulatory agencies like the FDA and EMA impose strict limits on nitrosamine impurities in drugs (generally < 1 ppm) .
- Regulatory Gaps : Longer-chain nitrosamines (e.g., C10, C18) are less studied, and their acceptable intake limits remain undefined compared to NDMA or NDEA .
Analytical Detection and Challenges
- NDMA/NDEA : Routinely detected via GC-MS or LC-MS/MS in pharmaceuticals and water due to their volatility and polarity .
- Advanced techniques like high-resolution mass spectrometry (HRMS) may be required .
Research and Knowledge Gaps
- Metabolism : The metabolic pathway of this compound is unclear. Longer chains may undergo β-oxidation, yielding intermediates distinct from NDMA .
- Environmental Persistence : The C10 chain could enhance environmental persistence compared to smaller nitrosamines, but data are lacking .
- Carcinogenicity: While NDMA’s mechanism involves cytochrome P450-mediated activation to methyldiazonium ions, the impact of longer chains on this process requires investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
